molecular formula C24H23N5O5 B5243900 Ethyl 1-butyl-2-[(3-nitrobenzoyl)amino]pyrrolo[3,2-b]quinoxaline-3-carboxylate

Ethyl 1-butyl-2-[(3-nitrobenzoyl)amino]pyrrolo[3,2-b]quinoxaline-3-carboxylate

Cat. No.: B5243900
M. Wt: 461.5 g/mol
InChI Key: ZTZCEWAFDPJWFA-UHFFFAOYSA-N
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Description

Ethyl 1-butyl-2-[(3-nitrobenzoyl)amino]pyrrolo[3,2-b]quinoxaline-3-carboxylate is a complex organic compound belonging to the class of pyrroloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrroloquinoxaline core, which is a fused heterocyclic system containing both pyrrole and quinoxaline rings. The presence of the nitrobenzoyl group and the ethyl ester functionality further enhances its chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of ethyl 1-butyl-2-[(3-nitrobenzoyl)amino]pyrrolo[3,2-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrroloquinoxaline core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-nitroaniline and 1,4-diketones.

    Introduction of the nitrobenzoyl group: This step involves the acylation of the pyrroloquinoxaline intermediate with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Ethyl 1-butyl-2-[(3-nitrobenzoyl)amino]pyrrolo[3,2-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide.

    Nucleophilic addition: The carbonyl group in the ester can undergo nucleophilic addition reactions with nucleophiles such as Grignard reagents to form tertiary alcohols.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium hydroxide, and Grignard reagents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 1-butyl-2-[(3-nitrobenzoyl)amino]pyrrolo[3,2-b]quinoxaline-3-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent due to its ability to interact with various biological targets.

    Biological Research: The compound is used as a probe to study enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It can be used as an intermediate in the synthesis of other bioactive compounds and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 1-butyl-2-[(3-nitrobenzoyl)amino]pyrrolo[3,2-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The nitrobenzoyl group can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyrroloquinoxaline core can intercalate into DNA, disrupting DNA replication and transcription processes.

Comparison with Similar Compounds

Ethyl 1-butyl-2-[(3-nitrobenzoyl)amino]pyrrolo[3,2-b]quinoxaline-3-carboxylate can be compared with other similar compounds such as:

    Pyrrolo[2,3-b]quinoxalines: These compounds have similar biological activities but may differ in their substitution patterns and functional groups.

    Nitrobenzoyl derivatives: Compounds with nitrobenzoyl groups are known for their antimicrobial and anticancer properties.

    Ethyl esters of carboxylic acids: These compounds are commonly used as intermediates in organic synthesis and have diverse chemical reactivity.

Properties

IUPAC Name

ethyl 1-butyl-2-[(3-nitrobenzoyl)amino]pyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O5/c1-3-5-13-28-21(27-23(30)15-9-8-10-16(14-15)29(32)33)19(24(31)34-4-2)20-22(28)26-18-12-7-6-11-17(18)25-20/h6-12,14H,3-5,13H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTZCEWAFDPJWFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)OCC)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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